(R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid

Description

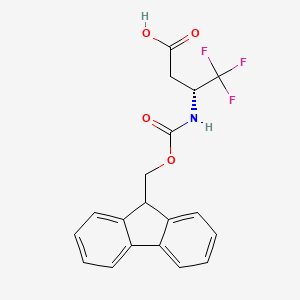

(R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is a fluorinated, chiral amino acid derivative extensively used in peptide synthesis. Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amine position and a trifluoromethyl (-CF₃) substituent at the β-carbon (Figure 1). The compound’s molecular formula is C₁₉H₁₆F₃NO₄, with a molecular weight of 379.33–379.34 g/mol . The Fmoc group enables acid-labile protection during solid-phase peptide synthesis (SPPS), while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery .

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJXAGGMJPEDDU-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 3-amino-4,4,4-trifluorobutyric acid.

Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Fmoc-Cl: Used for the protection of the amino group.

Piperidine: Used for the deprotection of the Fmoc group.

Carbodiimides (e.g., EDC, DCC): Used in peptide coupling reactions.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields 3-amino-4,4,4-trifluorobutyric acid.

Peptide Derivatives: Coupling reactions with other amino acids or peptides result in the formation of peptide derivatives.

Scientific Research Applications

®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Incorporated into peptides for studying protein interactions and functions.

Industry: Utilized in the production of specialized materials and compounds for various industrial applications.

Mechanism of Action

The mechanism of action of ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as coupling with other amino acids to form peptides. The trifluoromethyl group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties.

Comparison with Similar Compounds

Stereoisomers and Fluorination Variants

Key Findings :

Aromatic and Heterocyclic Derivatives

Key Findings :

Protecting Group Variants

Key Findings :

Ester and Salt Forms

Biological Activity

(R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is a fluorinated amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₆H₁₆F₃N₁O₂

- Molecular Weight : 379.33 g/mol

- Structural Features : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented in the literature, its structural properties suggest potential interactions with biological systems. The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics positively due to increased metabolic stability and altered lipophilicity .

Potential Biological Applications

- Peptide Synthesis :

- Medicinal Chemistry :

- Bioconjugation :

Interaction Studies

Research has focused on how this compound interacts within peptide structures. These studies highlight the importance of the trifluoromethyl group in enhancing the stability and activity of peptides:

- Hydrophobicity Studies : The hydrophobicity of fluorinated amino acids like this compound was assessed using reversed-phase liquid chromatography. Results indicated that fluorinated compounds exhibit different retention times compared to their non-fluorinated counterparts, suggesting altered membrane permeability .

Case Studies

A notable study explored the incorporation of this compound into oligopeptides. The study demonstrated that peptides containing this compound displayed enhanced stability against enzymatic degradation compared to non-fluorinated analogs. This property is beneficial for developing peptide-based therapeutics that require prolonged circulation times in biological systems .

Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a building block for synthesizing stable and functional peptides |

| Medicinal Chemistry | Enhances drug candidates' stability and bioavailability through structural modifications |

| Bioconjugation | Links biomolecules for targeted therapeutic applications |

| Fluorinated Compounds Research | Studies effects of fluorination on biological activity leading to novel pharmaceutical developments |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves Fmoc protection of the amino group and trifluoromethylation at the β-position. Solid-phase peptide synthesis (SPPS) is commonly employed, using coupling agents like HBTU or HATU in DMF to minimize racemization. Enantiomeric purity is ensured by using chiral auxiliaries or asymmetric catalysis, followed by purification via reversed-phase HPLC. Monitoring reaction temperature (<25°C) and pH (8–9) reduces epimerization risks .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% by area).

- NMR : ¹⁹F NMR (δ -60 to -70 ppm) confirms trifluoromethyl group integrity, while ¹H/¹³C NMR resolves stereochemistry .

- Circular Dichroism (CD) : Verifies the (R)-configuration by comparing optical activity to known standards .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer : Reversed-phase flash chromatography (C18 silica, methanol/water eluent) or preparative HPLC effectively removes unreacted precursors. Trifluoroacetic acid (TFA) in the mobile phase improves peak resolution but requires post-purification neutralization to avoid Fmoc-deprotection .

Advanced Research Questions

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

- Methodological Answer :

- Coupling Agents : Use Oxyma Pure/DIC instead of HOBt/DIC to reduce racemization rates.

- Temperature Control : Maintain coupling steps at 4°C to slow base-catalyzed epimerization.

- Monitoring : Perform Kaiser tests or LC-MS after each coupling step to detect incomplete reactions early .

Q. How does the trifluoromethyl group influence peptide stability and conformational dynamics in derivatives of this compound?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting enzymatic degradation and alters peptide conformation via steric and electronic effects. Molecular dynamics simulations (e.g., AMBER force fields) reveal restricted backbone flexibility and increased hydrophobicity, which can be quantified by measuring logP values or circular dichroism .

Q. What are common side reactions when using this compound in solid-phase synthesis, and how can they be resolved?

- Methodological Answer :

- Aggregation : The hydrophobic trifluoromethyl group promotes peptide aggregation. Additives like 2,2,2-trifluoroethanol (TFE) or chaotropic salts (e.g., guanidinium HCl) improve solubility.

- Incomplete Deprotection : TFA cleavage (20–50% v/v) for >2 hours ensures complete Fmoc removal, verified by LC-MS .

Q. How can researchers analyze conflicting data on the bioactivity of peptides containing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.